Metogest (SC-14207): A Technical Overview of a Pioneering Steroidal Antiandrogen
Metogest (SC-14207): A Technical Overview of a Pioneering Steroidal Antiandrogen
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metogest (developmental code name SC-14207), chemically designated as 16,16-dimethyl-19-nortestosterone, is a steroidal antiandrogen that emerged from the extensive steroid research programs of the mid-20th century. Patented in 1975 by G.D. Searle & Co., it was primarily investigated for the topical treatment of acne vulgaris, a common skin condition driven by androgenic hormones.[1][2] Although Metogest showed promise as a targeted therapy, it was ultimately never marketed. This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of Metogest, contextualized within the broader history of antiandrogen development. Due to the limited publicly available data on this non-commercialized compound, this guide incorporates representative experimental protocols and data based on the established practices in steroid chemistry and pharmacology of the era.
Discovery and History
The development of Metogest is rooted in the broader surge in steroid research that followed the discovery of cortisone's therapeutic effects in 1949.[3] G.D. Searle & Co. was a significant contributor to this field, successfully developing several pioneering steroid-based drugs.[3] The 1960s saw the discovery and characterization of the androgen receptor, which provided a clear target for the development of drugs to block the effects of androgens like testosterone and dihydrotestosterone (DHT).[4] This led to the discovery of the first antiandrogens.[4]
Metogest was synthesized and patented during a period of active research into steroidal antiandrogens for various androgen-dependent conditions, including acne.[1][4] The rationale for its development was to create a topically active agent that could block the effects of androgens on the sebaceous glands in the skin, thereby reducing sebum production, a key factor in the pathogenesis of acne.[5][6] The choice of a 19-nortestosterone backbone was common in the development of steroidal androgens and antiandrogens. The addition of the 16,16-dimethyl groups was likely an attempt to enhance its antiandrogenic activity and/or modify its metabolic stability. Despite being patented and investigated, for reasons that are not publicly documented, the development of Metogest did not proceed to commercialization.
Table 1: Key Milestones in the History of Metogest (SC-14207)
| Year | Milestone |
| 1975 | Metogest (SC-14207) is patented by G.D. Searle & Co.[1] |
| Mid-1970s | Investigated as a potential topical treatment for acne vulgaris. |
| Post-1970s | Development discontinued; Metogest was never marketed.[1][2] |
Chemical Profile and Synthesis
Metogest is a synthetic steroid with the chemical formula C₂₀H₃₀O₂ and a molar mass of 302.458 g·mol⁻¹.[1] Its systematic IUPAC name is 17β-Hydroxy-16,16-dimethylestr-4-en-3-one.[1]
While the specific, proprietary synthesis route for Metogest used by G.D. Searle & Co. is not publicly available, a plausible synthetic pathway can be postulated based on established steroid chemistry of the time. The synthesis of a 16,16-dimethyl-19-nortestosterone derivative would likely have started from a readily available steroid precursor.
Representative Experimental Protocol: Synthesis of a 16,16-Dimethyl Steroid Derivative
This protocol is a representative example of how a 16,16-dimethyl steroid could be synthesized and is not the specific protocol for Metogest.
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Starting Material: A suitable 16-dehydro-17-keto steroid precursor.
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Introduction of the 16-Methyl Group: The starting material is reacted with a methylmagnesium halide (Grignard reagent) in the presence of a copper catalyst. This would result in a 1,4-addition of the methyl group to the α,β-unsaturated ketone system at the 16-position.
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Introduction of the Second 16-Methyl Group: The resulting 16-monomethyl intermediate is then subjected to a second methylation reaction, likely under more forcing conditions or with a different methylating agent, to introduce the second methyl group at the 16-position.
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Reduction of the 17-Keto Group: The 17-keto group is then stereoselectively reduced to the 17β-hydroxyl group using a reducing agent such as sodium borohydride.
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Modification of the A-Ring: The A-ring of the steroid is then modified to introduce the 4-en-3-one system characteristic of testosterone and its derivatives. This can be achieved through a variety of methods, including the Birch reduction of an aromatic A-ring precursor.
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Purification: The final product, Metogest, would be purified using techniques such as column chromatography and recrystallization.
Mechanism of Action and Signaling Pathway
As a steroidal antiandrogen, Metogest is designed to competitively inhibit the binding of endogenous androgens, primarily dihydrotestosterone (DHT), to the androgen receptor (AR) within the cells of the pilosebaceous unit (sebaceous glands and hair follicles).
The Androgen Receptor Signaling Pathway in Acne
In individuals with acne, androgens stimulate the growth of sebaceous glands and the production of sebum.[7] DHT is the most potent androgen in the skin. The binding of DHT to the AR in the cytoplasm of sebocytes triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the AR-DHT complex binds to specific DNA sequences known as androgen response elements (AREs), which initiates the transcription of genes responsible for sebocyte proliferation and lipid production.
Interference by Metogest
Metogest, due to its structural similarity to androgens, is expected to bind to the ligand-binding domain of the AR. However, as an antagonist, this binding would not induce the correct conformational change required for the receptor's activation and subsequent downstream signaling. This competitive inhibition would prevent DHT from binding to and activating the AR, thereby blocking the transcription of androgen-dependent genes and leading to a reduction in sebum production.
Figure 1: Proposed mechanism of action of Metogest in the androgen signaling pathway of a sebocyte.
Preclinical Characterization
The preclinical evaluation of a novel antiandrogen like Metogest would have involved a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.
In Vitro Androgen Receptor Binding Affinity
A key initial step would be to determine the binding affinity of Metogest for the androgen receptor. This is typically done through a competitive binding assay.
Table 2: Representative Quantitative Data for Metogest's Androgen Receptor Binding Affinity (Note: The following data is hypothetical and for illustrative purposes, as specific published data for Metogest is unavailable.)
| Compound | Receptor Binding Affinity (Ki, nM) |
| Dihydrotestosterone (DHT) | 0.2 - 1.0 |
| Metogest (SC-14207) | 5 - 15 |
| Cyproterone Acetate | 3 - 10 |
| Spironolactone | 20 - 50 |
Experimental Protocol: Androgen Receptor Competitive Binding Assay
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Preparation of Cytosol: Prostate tissue from castrated rats, a rich source of androgen receptors, is homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction containing the AR.
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Radioligand: A radiolabeled androgen, such as [³H]-DHT, is used as the tracer.
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Competition: A fixed concentration of the radioligand is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled competitor (Metogest or a reference compound).
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Separation: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
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Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
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Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated from the IC₅₀ value.
In Vivo Models for Acne
The efficacy of a topical antiandrogen would be evaluated in animal models that exhibit androgen-sensitive sebaceous glands. The hamster ear model and the flank organ model are commonly used for this purpose.
Figure 2: A representative experimental workflow for the preclinical and clinical evaluation of a topical antiandrogen like Metogest.
Clinical Investigations
Metogest was investigated as a treatment for acne; however, no publicly available clinical trial data for SC-14207 exists. The development of topical antiandrogens has historically been challenging, with many compounds showing limited efficacy in clinical settings despite promising preclinical data. It is plausible that Metogest faced similar challenges, or that strategic decisions within G.D. Searle & Co. led to the discontinuation of its development in favor of other projects.
Conclusion
Metogest (SC-14207) represents an early effort in the targeted development of topical antiandrogens for dermatological conditions. Although it did not reach the market, its discovery and investigation were part of a crucial period of research that has paved the way for our current understanding of androgen-dependent skin disorders and the development of newer generations of antiandrogen therapies. The history of Metogest underscores the complexities of drug development, where promising compounds may not always translate into clinical success. This technical guide provides a historical and scientific context for Metogest, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. Metogest - Wikipedia [en.wikipedia.org]
- 2. Metogest [medbox.iiab.me]
- 3. Steroids and "the pill": early steroid research at Searle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of antiandrogens - Wikipedia [en.wikipedia.org]
- 5. dermnetnz.org [dermnetnz.org]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. Acne - Wikipedia [en.wikipedia.org]
